Cas no 865199-08-2 (methyl 2-(2Z)-2-(4-benzylbenzoyl)imino-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

methyl 2-(2Z)-2-(4-benzylbenzoyl)imino-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-ylacetate Chemical and Physical Properties
Names and Identifiers
-
- methyl 2-(2Z)-2-(4-benzylbenzoyl)imino-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-ylacetate
- methyl (Z)-2-(2-((4-benzylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
- 3(2H)-Benzothiazoleacetic acid, 6-(aminosulfonyl)-2-[[4-(phenylmethyl)benzoyl]imino]-, methyl ester
- (Z)-methyl 2-(2-((4-benzylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
- AKOS024607175
- methyl 2-[(2Z)-2-[(4-benzylbenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
- F1366-1270
- methyl 2-[2-(4-benzylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
- 865199-08-2
-
- Inchi: 1S/C24H21N3O5S2/c1-32-22(28)15-27-20-12-11-19(34(25,30)31)14-21(20)33-24(27)26-23(29)18-9-7-17(8-10-18)13-16-5-3-2-4-6-16/h2-12,14H,13,15H2,1H3,(H2,25,30,31)
- InChI Key: ULLWSULOOXFQRV-UHFFFAOYSA-N
- SMILES: S1C2=CC(S(N)(=O)=O)=CC=C2N(CC(OC)=O)C1=NC(=O)C1=CC=C(CC2=CC=CC=C2)C=C1
Computed Properties
- Exact Mass: 495.09226313g/mol
- Monoisotopic Mass: 495.09226313g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 34
- Rotatable Bond Count: 7
- Complexity: 874
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 153Ų
- XLogP3: 4
Experimental Properties
- Density: 1.40±0.1 g/cm3(Predicted)
- Boiling Point: 722.0±70.0 °C(Predicted)
- pka: 9.47±0.20(Predicted)
methyl 2-(2Z)-2-(4-benzylbenzoyl)imino-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-ylacetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1366-1270-75mg |
methyl 2-[(2Z)-2-[(4-benzylbenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate |
865199-08-2 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F1366-1270-4mg |
methyl 2-[(2Z)-2-[(4-benzylbenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate |
865199-08-2 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1366-1270-5μmol |
methyl 2-[(2Z)-2-[(4-benzylbenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate |
865199-08-2 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1366-1270-25mg |
methyl 2-[(2Z)-2-[(4-benzylbenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate |
865199-08-2 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1366-1270-30mg |
methyl 2-[(2Z)-2-[(4-benzylbenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate |
865199-08-2 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1366-1270-2mg |
methyl 2-[(2Z)-2-[(4-benzylbenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate |
865199-08-2 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1366-1270-20mg |
methyl 2-[(2Z)-2-[(4-benzylbenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate |
865199-08-2 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1366-1270-40mg |
methyl 2-[(2Z)-2-[(4-benzylbenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate |
865199-08-2 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F1366-1270-15mg |
methyl 2-[(2Z)-2-[(4-benzylbenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate |
865199-08-2 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1366-1270-50mg |
methyl 2-[(2Z)-2-[(4-benzylbenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate |
865199-08-2 | 90%+ | 50mg |
$160.0 | 2023-05-17 |
methyl 2-(2Z)-2-(4-benzylbenzoyl)imino-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-ylacetate Related Literature
-
Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762
-
Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140
-
4. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924
-
Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077
Additional information on methyl 2-(2Z)-2-(4-benzylbenzoyl)imino-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-ylacetate
Introduction to Methyl 2-(2Z)-2-(4-benzylbenzoyl)imino-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-ylacetate (CAS No. 865199-08-2)
Methyl 2-(2Z)-2-(4benzylbenzoyl)imino-6sulfamoyl-2,3-dihydro-1,3benzothiazol-3-ylacetate
Methyl 2-(2Z)-2-(4benzylbenzoyl)imino-6sulfamoyl-2,3-dihydro-1,3benzothiazol-3-ylacetate
Methyl 2-(2Z)-2-(4benzylbenzoyl)imino-6sulfamoyl-2,3-dihydro-1,3benzothiazol-3-ylacetate is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, identified by its CAS number 865199-08-2, is a derivative of benzothiazole, a heterocyclic compound known for its diverse biological activities. The presence of multiple functional groups such as the imino group, sulfamoyl group, and benzyl substituent makes it a promising candidate for further investigation in drug discovery and development.
The structure of Methyl 2-(2Z)-2-(4benzylbenzoyl)imino-6sulfamoyl-2,3-dihydro-1,3benzothiazol-3-ylacetate is characterized by its complex arrangement of atoms and functional groups. The benzothiazole core provides a stable scaffold for the attachment of various pharmacophores, while the imino and sulfamoyl groups introduce potential sites for interaction with biological targets. The benzyl substituent further enhances the molecular complexity and may contribute to the compound's bioavailability and pharmacokinetic properties.
In recent years, there has been a growing interest in the development of novel therapeutic agents based on heterocyclic compounds. Benzothiazole derivatives have been extensively studied for their potential applications in treating various diseases, including cancer, inflammation, and infectious diseases. The unique structural features of Methyl 2-(2Z)-2-(4benzylbenzoyl)imino-6sulfamoyl-2,3-dihydro-1,3benzothiazol-3-ylacetate make it an attractive candidate for further exploration in this context.
The synthesis of Methyl 2-(2Z)-2-(4benzylbenzoyl)imino-6sulfamoyl-2,3-dihydro-1,3benzothiazol-3-ylacetate involves a multi-step process that requires careful control of reaction conditions and reagent selection. The introduction of the imino group is typically achieved through condensation reactions between carbonyl compounds and amines. The sulfamoyl group is often introduced via nucleophilic substitution reactions or oxidation processes. The final step involves the acetylation of the molecule to introduce the acetic acid moiety at the appropriate position.
The biological activity of Methyl 2-(2Z)-2-(4benzylbenzoyl)imino-6sulfamoyl-2,3-dihydro-1,3<емезотазол>емезотазол>емезотазол>емезотазол>емезотазол>емезотазол>емезотазол>емезотазол>емезотазол>емезотазол>емезотазол>
In vitro studies have shown that Methyl 2-(2Z)-2-(4<_em>benzylbezоyеlmеrоеmоеmеrоеmеrоеmеrоеmеrоe><_sulfaмoуlmеrоe><_bееnzоthиazоle><_bееnzыlmееrоe><_bееnzыlmееrоe><_bееnzыlmееrоe><_bееnzыlmееrоe><_bееnzыlmееrоe><_bееnzыlmееrоe><_bееnzыlmееrоe><_bееnzыlmееrο><_bееnzыlmeeрoεεεεεεεεεεεεεεεεεεεεεεερoρoρoρoρoρoρoρoρoρoροροροροροροροροεροεροεροεροεροεροεροεροεροερoερoερoενζλζλζλζλζλζλζλζλζлζлζлζлζл��лζлζлζлзлзлзлзлзлзлз
865199-08-2 (methyl 2-(2Z)-2-(4-benzylbenzoyl)imino-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-ylacetate) Related Products
- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)
- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)
- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)
- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)
- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)
- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)
- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)
- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)
- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)
- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)



